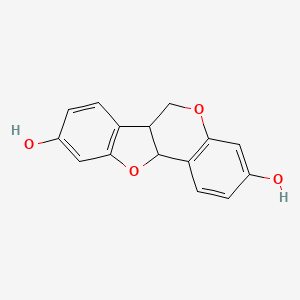

Demethylmedicarpin

Description

Contextualization within Pterocarpanoid Chemistry and Biology

Pterocarpanoids are a major class of isoflavonoids characterized by a tetracyclic ring system, forming the core pterocarpan (B192222) skeleton (6a,11a-dihydro-6H-benzofuro[3,2-c]chromene). nih.gov These compounds are a significant subgroup of flavonoids, which are synthesized in plants via the phenylpropanoid pathway. mdpi.com Pterocarpans are renowned for their role as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogenic attack. researchgate.net

Demethylmedicarpin fits directly into this chemical and biological context. It is structurally derived from its immediate precursor, medicarpin (B1676140) (3-hydroxy-9-methoxypterocarpan), through the removal of a methyl group at the 9-position. apsnet.org This demethylation reaction is a key metabolic step observed in certain fungi, such as Colletotrichum coccodes, when exposed to medicarpin. apsnet.org The structural relationship between these compounds is central to understanding their biological function. For instance, the methylation of this compound yields homopterocarpin (B190395) (3,9-dimethoxypterocarpan), another related pterocarpanoid. apsnet.org The presence or absence of hydroxyl and methoxyl groups on the pterocarpan skeleton significantly influences the molecule's polarity and biological activity.

| Property | This compound | Medicarpin |

| IUPAC Name | 6a,11a-dihydro-6H- apsnet.orgbenzofuro[3,2-c]chromene-3,9-diol nih.gov | (6aR,11aR)-3-hydroxy-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene |

| Molecular Formula | C15H12O4 nih.gov | C16H14O4 |

| Molecular Weight | 256.25 g/mol nih.gov | 270.28 g/mol |

| Key Functional Groups | Two hydroxyl (-OH) groups apsnet.org | One hydroxyl (-OH) group, one methoxy (B1213986) (-OCH3) group apsnet.org |

| Relationship | A demethylated metabolite of medicarpin apsnet.orgucl.ac.uk | The biosynthetic precursor to this compound via demethylation apsnet.org |

Significance as a Plant-Derived Secondary Metabolite

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but play crucial roles in ecological interactions. mdpi.commdpi.com These compounds, including flavonoids and isoflavonoids, are essential for plant defense against herbivores, insects, and microbial pathogens. mdpi.commdpi.com

This compound's significance lies in its role within this defense system, often as an indicator of a plant-pathogen "chemical arms race." While plants like alfalfa (Medicago sativa) and groundnut (Arachis hypogaea) produce the phytoalexin medicarpin to ward off fungal invaders, some pathogens have evolved the ability to detoxify it. apsnet.orgucl.ac.uk The conversion of medicarpin to this compound by fungi is a prime example of such a detoxification mechanism. apsnet.orgucl.ac.uk Studies have shown that this compound can be less fungitoxic than its precursor, medicarpin, suggesting that its formation provides a survival advantage to the pathogen. apsnet.org Therefore, the presence of this compound in infected plant tissue is not just evidence of a plant defense response, but also of a specific counter-response by an adapted pathogen. The compound has been reported in plants such as Erythrina abyssinica and Phaseolus species. nih.gov

Overview of Research Trajectories on this compound

Research on this compound has followed several key trajectories, from its initial discovery to the investigation of its biological relevance.

Isolation and Structural Characterization: Early research focused on isolating and identifying compounds that appeared in plants after fungal infection. This compound was identified as a product formed from the metabolism of medicarpin by fungi like Colletotrichum lindemuthianum and Colletotrichum coccodes. apsnet.org Its structure as 3,9-dihydroxypterocarpan (B190946) was confirmed using spectroscopic methods, including ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. apsnet.org

Metabolic and Biosynthetic Studies: A significant area of research has been the study of isoflavonoid (B1168493) biosynthesis. researchgate.net While this compound is often a product of fungal metabolism, understanding the plant's synthesis of its precursor, medicarpin, is crucial. mdpi.comresearchgate.net This research investigates the enzymatic steps leading from general phenylpropanoid metabolism to the formation of the specific pterocarpan skeleton. mdpi.com Concurrently, studies have focused on the fungal enzymes responsible for the specific demethylation reaction that converts medicarpin into this compound, exploring the detoxification strategies of plant pathogens. apsnet.org

Biological Activity Screening: The primary biological activity investigated for this compound is its antifungal property. apsnet.org Comparative bioassays are often conducted to determine its toxicity against various fungi relative to medicarpin. apsnet.org These studies are fundamental to establishing its role in the success or failure of a pathogenic infection. apsnet.org While specific studies on other activities are limited, the broader classes of flavonoids and isoflavonoids are extensively studied for a range of bioactivities, including anti-inflammatory, antioxidant, and antibacterial effects. mdpi.comnih.govmdpi.comnih.gov This suggests a potential, though less explored, trajectory for future research into this compound's pharmacological properties. The general interest in plant-derived compounds for health applications provides a strong rationale for such investigations. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMIEGVTNZNSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of Demethylmedicarpin

Phylogenetic and Botanical Sources

The synthesis of Demethylmedicarpin is a characteristic feature of various genera within the Leguminosae (Fabaceae) family, one of the largest and most economically important plant families.

This compound and its immediate derivatives have been identified across a diverse range of genera in the Fabaceae family. It is recognized as a key intermediate in the biosynthesis of other complex phytoalexins in many of these plants. nih.gov

Trifolium (Clover): The biosynthetic pathways for pterocarpans like this compound are active in clovers. nih.gov For instance, related compounds such as Medicarpin (B1676140) 3-O-glucoside have been identified in Trifolium pratense (Red Clover). medchemexpress.com

Medicago (Alfalfa): The compound is a known phytoalexin precursor in alfalfa (Medicago sativa). biosynth.comnih.gov Its production is a key part of the plant's defense response to fungal pathogens. nih.gov

Erythrina : Various species within this genus, including Erythrina abyssinica and Erythrina poeppigiana, have been reported to contain this compound. nih.gov The genus is generally rich in pterocarpans that serve as phytoalexins.

Sophora : this compound has been isolated from species such as Sophora tonkinensis. nih.gov This genus is a well-documented source of a wide array of isoflavonoids, including pterocarpans. nih.govnih.gov

Other Genera: The presence of this compound or its direct biosynthetic product, medicarpin, has also been confirmed in other leguminous genera such as Phaseolus nih.gov, Dalbergia (Rosewood) nih.govnih.govtandfonline.com, and Arachis (Groundnut). researchgate.net

Research has led to the isolation of this compound from various specific plant tissues, which often correlates with sites of pathogen attack or areas where secondary metabolites are stored. While young leaves are often preferred for genetic analysis, mature plant tissues tend to accumulate these secondary metabolites. bionanogenomics.com

Table 1: Botanical Sources and Tissues of Isolation for this compound and Related Pterocarpans This table is interactive. You can sort and filter the data.

| Genus | Species | Compound | Tissue of Isolation | Citation |

|---|---|---|---|---|

| Erythrina | Erythrina abyssinica | This compound | Not Specified | nih.gov |

| Erythrina | Erythrina poeppigiana | This compound | Not Specified | nih.gov |

| Sophora | Sophora tonkinensis | This compound | Roots | nih.gov |

| Dalbergia | Dalbergia velutina | Related Pterocarpans | Stems, Roots | nih.govtandfonline.com |

| Dalbergia | Dalbergia odorifera | Related Pterocarpans | Heartwood | nih.gov |

| Arachis | Arachis hypogaea | Medicarpin | Leaflets | researchgate.net |

Association with Microbial Systems

This compound is classified as a phytoalexin, an antimicrobial compound that is synthesized and accumulates in plants as a defense mechanism in response to microbial infection or other forms of stress. biosynth.com Its production is not typically constitutive but is induced when the plant is under attack. biosynth.comnih.gov

The synthesis of this compound and its subsequent conversion to medicarpin in alfalfa (Medicago sativa) is significantly induced upon infection by the fungal pathogen Phoma medicaginis. nih.gov Similarly, the related phytoalexin medicarpin is produced in the leaflets of the groundnut (Arachis hypogaea) following infection by the fungus Cercospora arachidicola. researchgate.net This induction is a critical component of the plant's disease resistance strategy. nih.gov

The mode of action for this compound involves the disruption of microbial cellular processes. biosynth.com It acts by interfering with the integrity of the cell membrane and the metabolism of pathogenic organisms, which halts their growth and mitigates the spread of infection. biosynth.com For example, a derivative, medicarpin 3-O-glucoside, has been shown to inhibit the germination of spores and the elongation of hyphae in the fungus Glomus intraradices. medchemexpress.com This highlights the direct role of these pterocarpans in defending the plant against fungal pathogens.

Biosynthetic Pathways of Demethylmedicarpin

Precursor Derivation and Isoflavonoid (B1168493) Metabolism

The foundational carbon skeleton of demethylmedicarpin originates from two major interconnected biosynthetic routes: the shikimate and phenylpropanoid pathways. These pathways supply the essential aromatic precursors that define the isoflavonoid class.

The biosynthesis of all isoflavonoids, including this compound, begins with the shikimate pathway. researchgate.netresearchgate.net This fundamental metabolic route is responsible for producing the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan from the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.netnih.gov In vascular plants, a significant portion of photosynthetically fixed carbon, estimated at over 30%, is directed through this pathway. nih.govfrontiersin.org

L-phenylalanine, a primary output of the shikimate pathway, serves as the entry point into the general phenylpropanoid pathway. frontiersin.orgtaylorfrancis.com The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. researchgate.net A series of subsequent hydroxylations and ligations, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumarate CoA ligase (4CL), produces p-coumaroyl-CoA, a central intermediate that stands at the branch point leading to various classes of flavonoids and other phenolic compounds. frontiersin.org

From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic isoflavonoid skeleton. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. frontiersin.org In legumes, this chalcone is then converted to an isoflavone (B191592) through the action of isoflavone synthase (IFS). frontiersin.org

The resulting isoflavones serve as key biosynthetic intermediates that undergo a variety of modifications. For instance, the isoflavone daidzein (B1669772) can be methylated to form formononetin. nih.gov Formononetin is a critical precursor in the biosynthesis of many pterocarpans. frontiersin.orgnih.gov The pathway from formononetin to the pterocarpan (B192222) medicarpin (B1676140) involves several enzymatic steps, including the activities of isoflavone reductase (IFR) and vestitone (B1219705) reductase (VR), which produce the intermediate vestitone. frontiersin.orgnih.gov Vestitone is then converted to medicarpin. This compound is structurally closely related to medicarpin and is also a key intermediate in the biosynthesis of other complex pterocarpans. biorxiv.orgmdpi.comresearchgate.net

Enzymatic Transformations in this compound Formation

The conversion of early isoflavonoid intermediates into the final pterocarpan structure of this compound is accomplished by a suite of specific enzymes. These enzymes, including reductases and demethylases, perform precise chemical transformations.

Pterocarpin reductases (PTRs) are enzymes that can catalyze the reductive cleavage of the dihydrofuran ring in pterocarpans. In the context of glabridin (B1671572) biosynthesis in Glycyrrhiza glabra, specific PTR enzymes have been characterized that demonstrate activity on pterocarpan substrates. One such enzyme, GgPTR1, was found to catalyze the conversion of both medicarpin and this compound. biorxiv.org This reaction opens the pterocarpan ring system to form the corresponding isoflavans, vestitol and demethylvestitol, respectively. biorxiv.org The characterization of GgPTR1 revealed distinct substrate preferences and efficiencies. biorxiv.org

| Enzyme | Substrate | Product | Conversion Rate (%) |

|---|---|---|---|

| GgPTR1 | Medicarpin | Vestitol | 90.6 ± 3.6 |

| GgPTR1 | This compound | Demethylvestitol | 52.7 ± 0.9 |

This table summarizes the substrate specificity and conversion efficiency of the Pterocarpin Reductase GgPTR1, as identified in studies on glabridin biosynthesis. Data sourced from biorxiv.org.

This compound (3,9-dihydroxypterocarpan) is the demethylated analogue of medicarpin (3-hydroxy-9-methoxypterocarpan). The structural difference implies the action of demethylase enzymes within the biosynthetic network. While the direct demethylation of medicarpin to form this compound is one possibility, it is also common in isoflavonoid pathways for different methylation patterns to arise from a common precursor via the action of various O-methyltransferases. However, the potential for direct demethylation exists, and enzymes capable of such reactions are known to operate in related pathways, contributing to the diversity of flavonoid structures. biorxiv.org

Identifying the specific enzymes involved in a specialized metabolic pathway like that of this compound biosynthesis is a significant challenge. One powerful and widely used methodology is gene co-expression analysis. nih.govoup.com This approach is based on the principle that genes encoding enzymes in the same metabolic pathway are often transcriptionally coordinated, meaning their expression levels rise and fall together across different tissues, developmental stages, or in response to environmental stimuli. nih.govcell.com

By analyzing large-scale transcriptomic (RNA-sequencing) datasets, researchers can identify novel candidate genes by looking for those that have expression patterns highly correlated with known pathway genes. oup.com This strategy was successfully used to identify GgPTR1 as a candidate pterocarpin reductase in glabridin biosynthesis by observing its co-expression with other pathway enzymes. biorxiv.org Once identified, these candidate genes can be cloned, expressed in a heterologous system (like yeast or E. coli), and the resulting recombinant proteins are tested for their enzymatic activity with presumed substrates to confirm their function. nih.govresearchgate.net

Multifaceted Biosynthetic Networks and Pathway Reconstruction

The biosynthesis of complex plant specialized metabolites such as this compound, a pterocarpan phytoalexin, involves intricate and highly regulated enzymatic networks. Elucidating and reconstructing these pathways for biotechnological applications requires a sophisticated, multi-pronged approach that combines advanced analytical techniques, computational modeling, and synthetic biology.

Integration of Omics Data for Pathway Elucidation (Transcriptomics, Genomics, Metabolomics)

The discovery of genes involved in specialized plant metabolism has been revolutionized by the integration of various "omics" technologies. nih.govfrontiersin.org This holistic strategy provides a comprehensive view of the biosynthetic network by correlating gene expression with metabolite accumulation and genomic information. frontiersin.org

Transcriptomics: High-throughput RNA sequencing (RNA-seq) allows for the analysis of gene expression patterns across different tissues, developmental stages, or in response to specific stimuli (e.g., pathogen attack). By comparing the transcriptomes of plants that produce high levels of a target compound with those that produce low levels, researchers can identify candidate genes that are co-expressed and likely function in the same pathway. nih.govresearchgate.net For instance, in the study of medicarpin biosynthesis, comparative transcriptome analysis between Glycyrrhiza glabra and Glycyrrhiza uralensis was crucial for identifying the key enzymes involved. nih.govnih.gov

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. Advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) can detect and quantify thousands of metabolites in a plant extract. researchgate.net By correlating the accumulation of specific metabolites (like this compound and its precursors) with gene expression data, the functional roles of candidate genes can be inferred. frontiersin.orgnih.gov This integrated gene-metabolite analysis is a powerful tool for building and validating hypotheses about pathway structure. mdpi.commdpi.com

Genomics: The availability of complete plant genomes provides the foundational blueprint for identifying biosynthetic genes. nih.gov Genes encoding enzymes for specialized metabolism often belong to large families and can sometimes be found in biosynthetic gene clusters (BGCs), which are physically co-located in the genome. wur.nl Genomic data is essential for identifying the full complement of potential enzymes (e.g., P450s, reductases, synthases) that could participate in the formation of this compound.

The integration of these omics datasets allows researchers to move from a fragmented understanding to a systems-level view of the biosynthetic pathway, significantly accelerating the discovery and functional characterization of the necessary enzymes. nih.govmdpi.com

Table 1: Role of Omics Technologies in Biosynthetic Pathway Elucidation

| Omics Technology | Primary Data Generated | Key Contribution to Pathway Elucidation |

| Genomics | DNA sequence, gene locations, genome structure | Provides the complete inventory of potential biosynthetic genes and identifies biosynthetic gene clusters. wur.nl |

| Transcriptomics | Gene expression levels (mRNA abundance) | Identifies co-expressed genes that are likely to function in the same pathway by linking gene activity to specific conditions or tissues. nih.govmdpi.com |

| Metabolomics | Metabolite profiles and quantities | Identifies pathway intermediates and end-products, providing direct chemical evidence of pathway activity and helping to assign function to genes. frontiersin.org |

| Proteomics | Protein abundance and modifications | Confirms the presence and activity of enzymes encoded by identified genes, directly linking gene expression to catalytic function. frontiersin.org |

Computational Approaches in Pathway Design (e.g., Metabolic Pathway AI Search Algorithms, Retrosynthetic Algorithms)

Once candidate enzymes are identified, computational tools play a critical role in designing and optimizing novel biosynthetic pathways. nih.gov These approaches leverage biological databases and machine learning algorithms to predict efficient routes for producing a target molecule in a heterologous host. nih.govpatsnap.com

Metabolic Pathway Search Algorithms: Various algorithms have been developed to search vast metabolic networks for potential pathways connecting a common precursor to a desired product. researchgate.netmdpi.com These tools can identify known pathways in other organisms or propose novel, synthetic routes by piecing together enzymatic reactions from different sources. For a molecule like this compound, these algorithms can map out the multi-step conversion from central metabolites like L-phenylalanine or L-tyrosine.

Retrosynthetic Algorithms: Borrowed from synthetic chemistry, retrosynthesis involves working backward from the target molecule to identify potential precursors and the enzymatic reactions needed to connect them. This approach is invaluable for designing de novo pathways. For this compound, a retrosynthetic analysis would break down its pterocarpan skeleton into simpler intermediates like vestitone and liquiritigenin, identifying the types of enzymatic reactions (e.g., reduction, cyclization) required at each step.

Machine Learning and AI: Machine learning is increasingly used to overcome bottlenecks in pathway design. nih.govpatsnap.com AI models can be trained on large datasets of genomic and proteomic information to predict the function of uncharacterized enzymes with greater accuracy. patsnap.com Furthermore, machine learning can be used to optimize pathway performance by modeling the complex interactions between gene expression levels, enzyme kinetics, and metabolite flux, thereby guiding the engineering of microbial hosts for improved production. nih.gov

Table 2: Examples of Computational Tools and Their Application in Pathway Design

| Tool/Approach | Function | Relevance to this compound Pathway Design |

| PlantiSMASH | Identifies and annotates biosynthetic gene clusters in plant genomes. wur.nl | Could be used to find clusters containing genes for isoflavonoid biosynthesis in various plant genomes. |

| Co-expression Network Analysis (e.g., GeNeCK, CoExpNetViz) | Identifies networks of co-expressed genes from transcriptomic data. nih.gov | Helps prioritize candidate genes from omics data that are involved in the this compound pathway. |

| Retrosynthesis Software | Proposes synthetic pathways by working backward from a target molecule. | Can design novel routes to this compound or its precursors from basic metabolites. |

| Machine Learning Models | Predict enzyme function, optimize gene expression, and model metabolic flux. nih.govpatsnap.com | Can help select the best enzyme homologs for the pathway and fine-tune their expression in a microbial host for maximum yield. |

Heterologous Reconstitution in Microbial Systems (e.g., Saccharomyces cerevisiae)

The functional validation and practical application of a designed biosynthetic pathway are achieved through its reconstitution in a heterologous host. nih.gov The baker's yeast, Saccharomyces cerevisiae, is a widely used chassis organism for this purpose due to its well-characterized genetics, tolerance to industrial conditions, and possession of endogenous pathways that produce necessary precursors for isoflavonoid synthesis, such as the shikimate pathway. nih.govsemanticscholar.org

The heterologous biosynthesis of medicarpin, the methylated derivative of this compound, has been successfully demonstrated in engineered S. cerevisiae. nih.govnih.gov This work provides a direct blueprint for the production of this compound. The pathway begins with a suitable isoflavonoid precursor, such as liquiritigenin. nih.govresearchgate.net

The key enzymatic steps reconstituted in yeast to produce this compound are:

2-hydroxyisoflavanone synthase (2-HIS) and 2-hydroxyisoflavanone dehydratase (HID) : These enzymes work together to convert the flavanone (B1672756) liquiritigenin into the isoflavone daidzein. nih.gov

Isoflavone reductase (IFR) : This enzyme reduces an intermediate to produce 7,2'-dihydroxy-4'-methoxy-isoflavan.

Vestitone reductase (VR) : This enzyme is responsible for the conversion to 7,2'-dihydroxy-4'-methoxy-isoflavanone (vestitone).

Pterocarpan synthase (PTS) : This crucial enzyme catalyzes the final cyclization step to form the characteristic pterocarpan skeleton of this compound. nih.govresearchgate.net

In a recent study, key genes for medicarpin biosynthesis were identified from Glycyrrhiza glabra and expressed in S. cerevisiae. nih.govnih.gov By feeding liquiritigenin as a substrate, the engineered yeast strain successfully produced medicarpin. nih.gov The final yield of medicarpin was improved by increasing the gene copy numbers of the rate-limiting enzymes, vestitone reductase (VR) and pterocarpan synthase (PTS), demonstrating the potential for optimizing the pathway for higher production. nih.govresearchgate.net This system inherently produces this compound as the immediate precursor before the final methylation step.

Table 3: Key Enzymes for Heterologous Biosynthesis of this compound in S. cerevisiae

| Enzyme | Abbreviation | Function | Source Organism Example |

| 2-hydroxyisoflavanone synthase | 2-HIS | Converts flavanones to 2-hydroxyisoflavanones. nih.gov | Glycyrrhiza uralensis |

| Cytochrome P450 reductase | CPR | Essential redox partner for P450 enzymes like 2-HIS. nih.gov | Glycyrrhiza uralensis |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form isoflavones. nih.gov | Glycyrrhiza uralensis |

| Isoflavone reductase | IFR | Reduces the double bond of the isoflavone C-ring. | Glycyrrhiza glabra researchgate.net |

| Vestitone reductase | VR | Reduces vestitone. nih.gov | Glycyrrhiza glabra researchgate.net |

| Pterocarpan synthase | PTS | Catalyzes the cyclization to form the pterocarpan core. nih.gov | Glycyrrhiza glabra researchgate.net |

Chemical Synthesis and Derivatization of Demethylmedicarpin

Strategies for Pterocarpan (B192222) Scaffold Constructionorganic-chemistry.org

The synthesis of the pterocarpan scaffold, the fundamental structure of Demethylmedicarpin, has been approached through several key chemical strategies. These methods often aim to efficiently assemble the characteristic tetracyclic ring system.

One established approach involves the cyclization of 2'-hydroxyisoflavones. This route typically includes the reduction of the isoflavone (B191592) precursor, followed by an acid-catalyzed cyclization step to form the pterocarpan core researchgate.net. This methodology is particularly effective for generating racemic pterocarpan structures.

Alternatively, chalcones serve as versatile starting materials for pterocarpan synthesis. Through various cyclization reactions, chalcone (B49325) derivatives can be transformed into the pterocarpan skeleton, offering another pathway to access these complex molecules researchgate.net. Biomimetic synthesis strategies also leverage intermediates like quinone derivatives to construct the pterocarpan framework researchgate.net.

The natural occurrence of pterocarpans, including this compound, primarily in the Leguminosae family, highlights their biological significance and inspires synthetic efforts to replicate and modify their structures kfnl.gov.sa.

Table 1: Common Strategies for Pterocarpan Scaffold Construction

| Strategy | Key Precursors/Reactions | Notes | References |

| Reduction of 2'-hydroxyisoflavones | 2'-hydroxyisoflavones, reduction, acid-catalyzed cyclization | A well-established method for the racemic synthesis of pterocarpan skeletons. | researchgate.net |

| Chalcone-based synthesis | Chalcones, cyclization reactions | Utilizes chalcones as versatile starting materials for building the pterocarpan core. | researchgate.netsmolecule.com |

| Biomimetic synthesis | Cyclization via quinone intermediates | Mimics natural biosynthetic pathways for pterocarpan formation. | researchgate.net |

Regioselective Modifications and Functionalization

Regioselective modifications are essential for fine-tuning the properties of pterocarpans and for creating diverse analogs. These modifications can involve the introduction or alteration of functional groups at specific positions on the pterocarpan scaffold.

Gold(I) catalysis has emerged as a powerful tool for constructing complex organic molecules, facilitating precise bond formations. Intramolecular hydroarylation, catalyzed by gold(I) complexes, is a significant reaction for forming carbon-carbon bonds and generating cyclic structures with high regioselectivity organic-chemistry.orge-bookshelf.dersc.org.

While specific applications of gold(I)-catalyzed intramolecular hydroarylation directly to this compound synthesis are not extensively detailed in the provided literature, the methodology has been successfully applied to related heterocyclic systems. For instance, gold(I) catalysts have been employed in the intramolecular hydroarylation of N-aryl propargylamines to construct tetrahydroquinolines and pyrroloquinolines organic-chemistry.org. Similarly, the reaction of aryl propargyl ethers with methylenecyclopropanes, catalyzed by gold(I), yields 2H-chromene derivatives through intramolecular hydroarylation rsc.org. These reactions are characterized by mild conditions, good yields, and high efficiency, underscoring the potential of gold(I) catalysis for regioselective cyclizations relevant to pterocarpan chemistry.

Table 2: Gold(I)-Catalyzed Intramolecular Hydroarylation in Heterocycle Synthesis

| Reaction Type | Substrate Class | Gold(I) Catalyst Example | Product Class | Key Features | References |

| Intramolecular Hydroarylation/Transfer Hydrogenation | N-Aryl Propargylamines | XPhosAuNTf2 | Tetrahydroquinolines, 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines | Simple conditions, high efficiency, regioselectivity. | organic-chemistry.org |

| Intramolecular Hydroarylation | Aryl Propargyl Ethers | IPrAuSbF6 | 2H-Chromene derivatives | Mild conditions, good to excellent yields. | rsc.org |

| Cascade Cyclization/Hydroarylation | o-Alkynylphenols with haloalkynes | SIPrAuCl / NaBARF | Vinyl benzofurans | Water/oxygen resistance of catalyst, cascade reactivity. | researchgate.net |

Methylation and acetylation are common derivatization techniques used to modify pterocarpan structures. These reactions can aid in structural elucidation, protect reactive functional groups, or alter the physicochemical properties of the compounds.

Methylation, often achieved using reagents such as diazomethane, can convert hydroxyl groups into methoxy (B1213986) ethers sci-hub.se. This process is frequently observed in the natural modification of isoflavonoids and pterocarpans, leading to methoxy-substituted derivatives frontiersin.orgnih.gov. For example, methylation of pterocarpans can yield methoxy-containing compounds sci-hub.se.

Acetylation, typically performed with acetic anhydride, is employed to esterify hydroxyl groups, forming acetate (B1210297) derivatives sci-hub.se. This reaction can serve as a protective strategy or facilitate characterization, as acetylation of pterocarpans has been reported to yield diacetate derivatives that can be analyzed by mass spectrometry sci-hub.se.

Table 3: Methylation and Acetylation Reactions of Pterocarpans

| Reaction Type | Reagent(s) | Substrate Type | Product Type | Notes | References |

| Methylation | Diazomethane | Pterocarpans | Methoxy derivatives | Converts hydroxyl groups to methoxy ethers, often observed in natural products. | sci-hub.se |

| Acetylation | Acetic anhydride | Pterocarpans | Acetate derivatives | Protects hydroxyl groups and aids in characterization (e.g., diacetates). | sci-hub.se |

Synthesis of Racemic this compound and Analogsrsc.org

The synthesis of racemic this compound and its structural analogs has been a focus in pterocarpan chemistry, enabling the study of their biological activities and the development of new chemical entities.

A well-established route for the racemic synthesis of pterocarpans involves the reduction of 2'-hydroxyisoflavones, followed by intramolecular cyclization researchgate.net. This method provides access to the core pterocarpan skeleton in a racemic form.

Specific examples include the synthesis of racemic 9-O-demethylmedicarpin as part of broader research into pterocarpan derivatives researchgate.net. The preparation of analogs typically involves adapting established pterocarpan synthetic pathways, often starting from precursors like chalcones or isoflavones, and employing cyclization and functionalization steps to achieve the desired structural modifications researchgate.netresearchgate.netsmolecule.com. These synthetic efforts are crucial for exploring structure-activity relationships and identifying compounds with optimized properties.

Table 4: Approaches to Racemic Pterocarpan Synthesis

| Approach | Starting Materials/Key Steps | Product Examples (if available) | Notes | References |

| Reduction of 2'-hydroxyisoflavones | 2'-hydroxyisoflavones, reduction, cyclization | Racemic pterocarpans | A common and effective method for obtaining racemic pterocarpan skeletons. | researchgate.net |

| Chalcone-based synthesis | Chalcones, cyclization reactions | Pterocarpan skeletons | Provides an alternative route to the pterocarpan core structure. | researchgate.netsmolecule.com |

| Synthesis of Racemic 9-O-demethylmedicarpin | Specific synthetic pathway (details not fully elaborated in snippets) | Racemic 9-O-demethylmedicarpin | Demonstrates the synthesis of a specific racemic analog of this compound. | researchgate.net |

Compound List

this compound

Vestitol

Demethylvestitol

Glyceollin I

Glyceollin II

Glyceollin III

Phaseollin

Phaseollidin

Maackiain

Pterocarpin

Neorautenol

Isoneorautenol

Erybraedin A

Shinpterocarpin

Formononetin

Isoflavone

2'-hydroxyisoflavone

Chalcone

2H-chromene

Tetrahydroquinoline

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Vinyl benzofuran (B130515)

Isoflavanon

9-O-demethylmedicarpin

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules like Demethylmedicarpin.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign every proton and carbon atom in the molecule, confirming the connectivity of the tetracyclic pterocarpan (B192222) skeleton. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal the spatial relationships between neighboring protons.

Interactive Table: Illustrative ¹H and ¹³C NMR Data for a Pterocarpan Skeleton Note: Specific, fully assigned NMR data for this compound is not readily available in consolidated public literature. The following table is a representative example based on the closely related pterocarpan skeleton to illustrate typical chemical shifts.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | ~6.5-6.7 (d) | ~110.5 | C-2, C-4a, C-11b |

| 2 | ~7.1-7.3 (d) | ~125.0 | C-1, C-3, C-4, C-4a |

| 3 | - | ~158.0 | - |

| 4 | ~6.4-6.6 (dd) | ~103.8 | C-2, C-3, C-4a, C-11b |

| 6a | ~5.5 (d) | ~78.9 | C-6, C-7, C-11a, C-11b |

| 9 | - | ~160.0 | - |

| 11a | ~3.6 (m) | ~39.8 | C-6, C-6a, C-7, C-11b |

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula as C₁₅H₁₂O₄. Furthermore, tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern. Pterocarpans typically undergo a characteristic retro-Diels-Alder (RDA) fragmentation, which breaks the central heterocyclic ring and provides significant structural confirmation.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion (C₁₅H₁₃O₄⁺) | 257.07 |

| RDA Fragment 1 | Fragment from dihydroxy-substituted A-ring | ~137 |

| RDA Fragment 2 | Fragment from dihydroxy-substituted B-ring | ~120 |

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the isolation of this compound from complex natural sources, such as plant extracts, and for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and quantitative analysis of this compound. Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for monitoring the progress of extraction and purification. nih.gov It allows for the quick visualization of the compound's presence in different fractions.

Interactive Table: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (5 µm) | Gradient of Water (with 0.1% formic acid) and Methanol or Acetonitrile | UV Detector at ~285 nm |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297) or Chloroform:Methanol mixtures | UV light (254 nm) |

Stereochemical Configuration Analysis (e.g., 6aR, 11aR)

This compound possesses two chiral centers at positions 6a and 11a. The naturally occurring enantiomer has the cis-relative stereochemistry, with the absolute configuration designated as (6aR, 11aR). researchgate.net The determination of this specific stereochemistry is a critical aspect of its complete structural characterization.

The absolute configuration is typically confirmed using chiroptical spectroscopic methods, primarily Circular Dichroism (CD) spectroscopy . researchgate.net This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum for a (6aR, 11aR)-pterocarpan shows a characteristic positive Cotton effect around 286-290 nm. researchgate.net By comparing the experimental CD spectrum of an isolated sample of this compound to that of a known standard or to spectra predicted by theoretical calculations, the (6aR, 11aR) configuration can be unambiguously assigned. researchgate.netresearchgate.net This analysis is often complemented by measuring the specific optical rotation of the compound. researchgate.net

Biological Activities and Mechanistic Studies of Demethylmedicarpin

Role as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to various stresses. nih.govplantsjournal.com Demethylmedicarpin is a notable example of such a compound, produced by plants as an inducible defense molecule rather than being present constitutively. cymitquimica.comresearchgate.net It is typically derived from leguminous plants, such as those in the Fabaceae family, where it plays a crucial role in warding off potential threats. cymitquimica.com

The synthesis of this compound is a direct defensive reaction to external pressures. cymitquimica.com Plants produce this compound when they encounter pathogenic microorganisms, such as fungi and bacteria, or when subjected to abiotic environmental stresses or physical injury. cymitquimica.comnih.gov This production is part of a complex, multi-layered defense response that includes the formation of physical barriers like lignified cell walls and the synthesis of various defense-related proteins and chemicals. plantsjournal.com The accumulation of phytoalexins like this compound at the site of infection is a key strategy for plants to inhibit the growth and spread of invading microbes. plantsjournal.comresearchgate.net

The study of this compound provides valuable insights into the complex chemical dialogues that occur between plants and microorganisms. cymitquimica.com These interactions can be antagonistic, as in the case of a plant defending against a pathogen, or involve microbial strategies to overcome these defenses. frontiersin.orgnih.gov

A significant example of this interaction is seen in the relationship between alfalfa and the fungus Colletotrichum coccodes. Research has shown that this fungus can metabolize the plant's more potent phytoalexin, medicarpin (B1676140), into this compound. apsnet.org This biotransformation represents a detoxification mechanism by the pathogen, as this compound has been demonstrated to be less fungitoxic than its precursor, medicarpin. apsnet.org This conversion highlights the dynamic nature of plant-microbe interactions, where pathogens evolve mechanisms to circumvent the host's chemical defenses. nih.govapsnet.org Understanding this specific biochemical interplay is crucial for advancing knowledge in crop resilience and plant pathology. cymitquimica.com

Antimicrobial Action and Target Mechanisms

This compound functions as a naturally occurring antimicrobial agent, a property that is central to its role as a phytoalexin. cymitquimica.com Its mode of action involves the disruption of critical life processes in microbial cells, leading to the inhibition of their growth and proliferation. cymitquimica.com

This compound exhibits inhibitory activity against the growth of various fungi and bacteria, although its potency can vary significantly compared to other related phytoalexins. cymitquimica.comapsnet.org Laboratory studies have quantified its effects on different stages of fungal development, including spore germination, germ tube elongation, and mycelial growth. apsnet.org

| Compound | Bioassay Target | Observed Effect | Source |

|---|---|---|---|

| This compound | Germ Tube Growth | ED50 value >40 µg/ml; less inhibitory than medicarpin. | apsnet.org |

| Medicarpin | Germ Tube Growth | ED50 value of 10 µg/ml. | apsnet.org |

| This compound | Spore Germination | No effect observed after 11 hours of incubation. | apsnet.org |

| Medicarpin | Spore Germination | Markedly reduced or delayed germination. | apsnet.org |

| This compound | Mycelial Growth | Low fungitoxicity noted. | apsnet.org |

A key aspect of this compound's antimicrobial mechanism is its ability to interfere with the integrity of the microbial cell membrane. cymitquimica.com The cell membrane is a vital barrier that protects the cell and regulates the passage of substances, making it a common target for antimicrobial compounds. frontiersin.org By disrupting this membrane, this compound can compromise the pathogen's ability to maintain cellular homeostasis, leading to cell death. cymitquimica.comnih.gov This action of interfering with membrane integrity is a fundamental component of how it halts the proliferation of pathogenic organisms and mitigates the spread of infection. cymitquimica.com

Differential Activity against Pathogens

This compound exhibits varied efficacy against different microbial pathogens. Its activity is notably dependent on the specific microorganism, as illustrated by its interactions with the plant pathogen Colletotrichum coccodes and a lack of specific documented activity against key human pathogens in the available literature.

Colletotrichum coccodes

This compound is a metabolic product formed from the related compound medicarpin by the fungus Colletotrichum coccodes. Research demonstrates that this compound is considerably less inhibitory to this fungus compared to its precursor, medicarpin. Bioassays measuring the inhibition of germ tube growth revealed a significant difference in potency, with medicarpin showing an ED₅₀ (half-maximal effective dose) of 10 μg/ml, while the ED₅₀ for this compound was greater than 40 μg/ml.

Further studies confirm this reduced antifungal activity. In bioassays assessing effects on spore germination and germ tube elongation, medicarpin markedly reduced or delayed both processes. In contrast, this compound had no significant effect on spore germination and was considerably less inhibitory to germ tube growth. A notable difference was also observed in the formation of appressoria (specialized infection structures); these were frequently formed in the presence of this compound, similar to control conditions, but were very rarely seen in treatments involving medicarpin. This distinction in preventing appressoria formation serves as additional evidence of the differential activity between the two compounds.

| Compound | Effect on Spore Germination | Effect on Germ Tube Growth | Appressorium Formation |

| This compound | No significant effect | Low inhibition | Frequent (≈50%) |

| Medicarpin | Markedly reduced/delayed | High inhibition | Very rare (<1%) |

Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Candida albicans

Currently, there is a lack of specific scientific studies detailing the direct antibacterial or antifungal activity of isolated this compound against Staphylococcus aureus, its methicillin-resistant strain (MRSA), or the fungal pathogen Candida albicans. While the broader class of flavonoids, to which this compound belongs, is known to contain members with activity against these pathogens, specific data for this compound itself is not prominent in the reviewed literature. The search for novel agents to combat antibiotic-resistant bacteria like MRSA and fungal infections is an active area of research, exploring many natural products. frontiersin.orgnih.govnih.govmdpi.com

Antioxidant Properties

This compound is a member of the flavonoid family, a class of polyphenolic compounds widely recognized for their antioxidant capabilities. The antioxidant potential of phenolic compounds is a fundamental property that contributes to many of their biological functions. nih.gov

Common laboratory methods for evaluating antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govmdpi.com While specific studies quantifying the antioxidant capacity of purified this compound using these standardized assays are not detailed in the available literature, its chemical structure as a flavonoid strongly suggests it possesses such properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Impact of Structural Modifications on Biological Potency

Research comparing Demethylmedicarpin (also referred to as CP-I) with its precursor, Medicarpin (B1676140), has provided initial insights into the impact of structural modifications on biological potency. Bioassays against the germ tube growth of Colletotrichum coccodes indicated that this compound exhibited significantly reduced antifungal activity compared to Medicarpin, with ED50 values greater than 40 μg/mL for this compound versus 10 μg/mL for Medicarpin apsnet.org. This suggests that the presence of the methyl group at the 3-position in Medicarpin contributes to enhanced antifungal potency, and its absence in this compound leads to a decrease in this activity.

Further SAR insights can be drawn from studies on related flavonoid and pterocarpan (B192222) compounds. For instance, within the Erythrina genus, studies on flavonoids have indicated that certain structural features are associated with altered antimicrobial activity. Specifically, the presence of hydroxyl groups at positions 5 and 7 in ring A, and at position 4' in ring B, has been correlated with lower Minimum Inhibitory Concentration (MIC) values, suggesting a potential reduction in potency mdpi.comnih.gov. Additionally, the position and degree of prenylation on the molecular structure have been identified as significant factors influencing antibacterial activity in these related compounds mdpi.comnih.gov. While these findings are from different compound classes, they highlight general trends in how hydroxylation and alkylation patterns can modulate the biological activity of plant-derived compounds, including pterocarpans like this compound. However, it is noted that more extensive structure-activity data specifically for this compound and its derivatives is still needed for a comprehensive understanding apsnet.org.

Table 1: Structure-Activity Relationship Insights for this compound and Related Pterocarpans

| Structural Feature/Modification | Observed Impact on Biological Potency | Context/Compound Class | Citation |

| Demethylation (vs. Medicarpin) | Reduced antifungal activity against C. coccodes | Pterocarpan phytoalexins | apsnet.org |

| Hydroxyl groups at positions 5, 7 (Ring A) and 4' (Ring B) | Associated with lower Minimum Inhibitory Concentration (MIC) values | Erythrina flavonoids (related class) | mdpi.comnih.gov |

| Prenylation (position and degree) | Important for activity | Erythrina flavonoids (related class) | mdpi.comnih.gov |

Computational Modeling and Molecular Docking Studies

Computational methods, particularly molecular docking, are indispensable tools for predicting how a ligand (like this compound) interacts with its biological target at a molecular level. These studies aim to understand the binding affinity, mode of interaction, and the role of specific amino acid residues within the target protein's active site. Such analyses are vital for rational drug design and for elucidating mechanisms of action.

Molecular docking studies involving this compound and related compounds have utilized various computational tools. For instance, studies against fungal targets like pectin (B1162225) methyl esterase in Botrytis cinerea have employed software such as Spartan 14 for geometry optimization, Autodock Vina for docking, and BIOVIA Discovery Studio for visualization dergipark.org.trresearchgate.net. These simulations allow researchers to predict binding poses, assess binding energies, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein researchgate.netnih.gov.

Prediction of Ligand-Protein Interactions

The prediction of ligand-protein interactions is a core application of molecular docking. By simulating the binding of this compound to a target protein, researchers can identify the specific residues involved in binding and the nature of these interactions. For example, docking studies often reveal that effective ligands form hydrogen bonds with polar amino acid residues or engage in hydrophobic interactions with nonpolar regions of the protein's active site researchgate.netnih.gov. These predicted interactions provide crucial hypotheses about how this compound exerts its biological effects, such as inhibiting enzyme activity or disrupting cellular processes. Understanding these specific interactions can inform strategies for designing modified versions of this compound with improved binding affinity or selectivity.

Correlation with Binding Energy and Physicochemical Parameters

A key aspect of QSAR and molecular modeling is correlating predicted binding energies with experimentally determined biological activities and various physicochemical parameters of the molecule. Physicochemical descriptors, such as molecular weight, lipophilicity (logP), polar surface area (TopoPSA), and hydrogen bonding capacity, are calculated for this compound and used as input for QSAR models dergipark.org.trnaturalproducts.net. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets.

Studies have shown that physicochemical descriptors that correlate well with binding energy are significant indicators of biological activity frontiersin.org. For instance, in related studies, parameters related to the spatial distribution of oxygen atoms (e.g., MDEO-11) have shown positive correlations with inhibitory activity, suggesting that the spatial arrangement of polar groups can be critical mdpi.com. The binding energy (BE) obtained from docking studies is often used as a proxy for binding affinity, and its correlation with biological potency helps validate the docking approach and the identified interactions.

Table 2: Physicochemical Properties of this compound (Selected)

| Property | Value | Unit | Source |

| Molecular Weight (MW) | 256.25 | g/mol | biosynth.com |

| Alogp | 2.71 | - | naturalproducts.net |

| Topological Polar Surface Area (TopoPSA) | 58.92 | Ų | naturalproducts.net |

| Fraction sp³ carbons (Fsp3) | 0.20 | - | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 4 | - | naturalproducts.net |

| Hydrogen Bond Donor Count | 2 | - | naturalproducts.net |

Application of Three-Dimensional Structural Descriptors in QSAR

Three-dimensional (3D) structural descriptors are essential for QSAR models as they capture the spatial arrangement and electronic distribution of atoms within a molecule, which are critical for molecular recognition and binding. Among these, Radial Distribution Functions (RDFs) are widely used. RDFs describe the probability distribution of finding an atom at a certain distance from another atom, weighted by properties like atomic mass or van der Waals volume analchemres.orgnih.gov.

Descriptors such as RDF70s, RDF110m, RDF030v, and RDF075v have been employed in QSAR studies to encode the 3D structural information of compounds, contributing to the predictive power of the models mdpi.comanalchemres.orgnih.gov. These descriptors can capture nuances in molecular shape and electron density that are not discernible from 2D descriptors alone. By incorporating 3D descriptors, QSAR models can more accurately predict the biological activity of new compounds, including potential modifications of this compound, by accounting for the complex interplay between molecular geometry and target binding.

Compound List:

this compound

Medicarpin

Maackiain

Erythrina flavonoids (general class)

Applications in Biotechnological and Agricultural Research

Development of Plant Resistance Strategies

Phytoalexins, including demethylmedicarpin, are integral components of a plant's complex defense system against a wide array of pests and pathogens nih.govchiro.orgijcmas.comannualreviews.org. These low molecular weight compounds are synthesized de novo in response to biotic or abiotic stresses, acting as a crucial line of defense. This compound's presence has been specifically correlated with plant resistance. For instance, studies have indicated that this compound was found in groundnut leaves susceptible to leaf rust caused by Puccinia arachidis, but was notably absent in resistant cultivars slideshare.net. This observation strongly suggests its involvement in conferring resistance. Furthermore, this compound has demonstrated antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, as well as fungi like Candida mycoderma uantwerpen.be. This broad-spectrum activity positions it as a key player in plant defense against microbial invaders. Research into the genetic and biochemical pathways governing phytoalexin production, including that of this compound, is crucial for understanding and enhancing plant disease resistance mechanisms nih.govmdpi.com.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Activity Type | Source of Information |

| Escherichia coli | Antimicrobial | uantwerpen.be |

| Staphylococcus aureus | Antimicrobial | uantwerpen.be |

| Bacillus subtilis | Antimicrobial | uantwerpen.be |

| Candida mycoderma | Antimicrobial | uantwerpen.be |

Exploration of Eco-Friendly Pest Management Approaches

The ability of this compound to bolster plant resistance without the need for synthetic pesticides makes it an attractive candidate for developing environmentally friendly pest management strategies biosynth.com. As a phytoalexin, it contributes to the plant's natural defense repertoire, which can be harnessed for sustainable agriculture. Phytoalexins, in general, are known to act as deterrents against insect herbivores by directly impacting their feeding behavior and survival mdpi.com. This compound's documented antimicrobial properties against fungi and bacteria further support its potential application as a biopesticide component uantwerpen.be. The increasing global demand for sustainable agricultural practices and the reduction of chemical pesticide residues highlight the importance of exploring naturally derived compounds like this compound for crop protection ajol.infomdpi.comgreenaria.inresearchgate.netmankindag.com. Its presence in resistant groundnut cultivars, contrasting with its absence in susceptible ones, underscores its role in plant defense against pathogens, a characteristic vital for eco-friendly pest management slideshare.netucl.ac.uk.

Table 2: Presence of this compound in Groundnut Cultivars in Response to Pathogen Attack

| Cultivar Type | Pathogen | Presence of this compound | Source |

| Susceptible to leaf rust | Puccinia arachidis | Found | slideshare.net |

| Resistant to leaf rust | Puccinia arachidis | Not found | slideshare.net |

| Infected leaves (general) | C. arachidicola | Major phytoalexin | ucl.ac.uk |

| Abiotically treated leaves (e.g., AgNO₃) | N/A | Low concentrations | ucl.ac.uk |

Biotechnological Production through Engineered Biosynthetic Pathways

This compound, as a pterocarpan (B192222), is synthesized through the complex isoflavonoid (B1168493) branch of the plant's flavonoid biosynthetic pathway researchgate.netresearchgate.net. Understanding these intricate biosynthetic routes is fundamental for enabling biotechnological production. Research efforts are increasingly focused on reconstructing and engineering these metabolic pathways in host organisms, such as yeast, to produce valuable natural products like this compound researchgate.netbiorxiv.orgbiorxiv.org. This compound itself has been identified as an intermediate or precursor in the biosynthesis of other significant compounds, such as glabridin (B1671572) researchgate.netbiorxiv.orgbiorxiv.org, indicating that its own biosynthetic pathway can be a target for metabolic engineering. Modern biotechnology offers powerful tools to enhance the yield and production of such pharmaceutically and agriculturally relevant metabolites uantwerpen.be. By manipulating genes involved in its synthesis, it may be possible to develop engineered plants or microbial cell factories capable of producing this compound efficiently, thereby contributing to sustainable sourcing for research and potential applications.

Compound List:

this compound

Pisatin

Phaseollin

Glyceollin

Resveratrol

Camalexin

Rishitin

Formononetin

Genistein

Vestitol

Demethylvestitol

Glabridin

Licoagrocarpin

4'-O-Methylpreglabridin

Puccinia arachidis

Cercospora arachidicola

Phaeoisariopsis personata

Escherichia coli

Staphylococcus aureus

Bacillus subtilis

Candida mycoderma

Future Research Directions and Open Questions

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of pterocarpans like demethylmedicarpin involves a complex series of enzymatic reactions within the broader isoflavonoid (B1168493) pathway. Although many core enzymes are known, specific steps and regulatory controls, particularly those leading to the diverse structures of pterocarpans, are not fully characterized.

A critical "missing link" in pterocarpan (B192222) biosynthesis was the enzyme responsible for the final ring closure, pterocarpan synthase (PTS). nih.govresearchgate.netnih.gov This enzyme, also known as 2′-hydroxyisoflavanol 4,2′-dehydratase, catalyzes the conversion of a 2'-hydroxyisoflavanol intermediate into the characteristic pterocarpan skeleton. nih.govresearchgate.netnih.gov Research has identified and characterized PTS from several leguminous plants, revealing that it is a dirigent domain-containing protein. nih.govresearchgate.netnih.gov Dirigent proteins are known to control the stereochemistry of products, a crucial factor as the stereoisomerism of pterocarpans influences their antimicrobial activity. nih.govresearchgate.net

Future research should focus on:

Identifying Novel Modifying Enzymes: Beyond the core pterocarpan structure, this compound and its relatives can be modified by hydroxylation, methylation, and prenylation, creating a wide diversity of compounds. nih.gov The specific enzymes (e.g., hydroxylases, methyltransferases) responsible for these modifications in different plant species are often unknown. Discovering these enzymes is key to understanding the full spectrum of pterocarpan diversity.

Unraveling Stereochemical Control: While PTS has been identified, the mechanisms determining the production of (+)- or (-)-pterocarpan enantiomers are not entirely clear. nih.gov For instance, the biosynthesis of (+)-pterocarpans likely proceeds through a (3S,4R)-isoflavanol intermediate, but the specific isoflavanone (B1217009) reductase (IFR) that produces the required (3S)-isoflavanone precursor has not been reported. nih.gov

Mapping Regulatory Networks: The expression of biosynthetic genes is tightly controlled by a network of transcription factors (TFs). mdpi.comnih.gov Families such as MYB, WRKY, and NAC have been identified as potential regulators of the isoflavonoid pathway. mdpi.comnih.gov However, the specific TFs that directly bind to the promoters of this compound biosynthetic genes and orchestrate their expression in response to developmental or environmental cues (like pathogen attack) are largely undiscovered. Studies have shown that both positive and negative TF regulators exist, adding layers of complexity to this network. nih.gov For example, some MYB TFs act as activators, while others repress isoflavonoid biosynthesis. nih.gov Further investigation into this "transcriptional code" is essential.

Table 1: Key and Potentially Undiscovered Enzymes in this compound Biosynthesis

| Enzyme/Protein Class | Function | Status | Future Research Focus |

| Isoflavone (B191592) Synthase (IFS) | Converts flavanone (B1672756) to isoflavone (key entry point). mdpi.comnih.govnih.gov | Known | Characterizing species-specific isoforms and their regulation. |

| Isoflavone Reductase (IFR) | Reduces isoflavones to isoflavanones. | Known | Identifying novel IFRs responsible for specific stereoisomers (e.g., (3S)-isoflavanone). nih.gov |

| Vestitone (B1219705) Reductase (VR) | Converts vestitone to 7,2′-dihydroxy-4′-methoxyisoflavanol. nih.gov | Known | Investigating substrate specificity and role in related pathways. |

| Pterocarpan Synthase (PTS) | Catalyzes the final ring-closure to form the pterocarpan skeleton. nih.govresearchgate.netnih.gov | Known | Elucidating the precise mechanism of stereochemical control. nih.gov |

| P450 Hydroxylases | Add hydroxyl groups at various positions on the pterocarpan ring. | Partially Known | Identification and functional characterization of specific P450s for this compound. |

| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyls. | Partially Known | Discovering the specific OMTs that differentiate medicarpin (B1676140) from this compound. |

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level

This compound and related pterocarpans are reported to possess anti-inflammatory and antioxidant properties. researchgate.net However, a deep, molecular-level understanding of how they exert these effects is often lacking. Future studies should move beyond observing effects to defining precise molecular interactions.

Anti-inflammatory Mechanisms: Plant compounds often exert anti-inflammatory effects by modulating key signaling pathways. mdpi.com The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the production of inflammatory mediators like TNF-α and various interleukins. mdpi.commdpi.com While it is likely that this compound interacts with these pathways, the direct protein targets remain to be definitively identified.

Open Questions:

Does this compound directly inhibit a specific kinase in the MAPK cascade (e.g., p38, ERK, JNK)?

Does it prevent the phosphorylation and degradation of IκBα, the inhibitor of NF-κB? mdpi.com

Could it interact with upstream receptors like Toll-like receptors (TLRs) that initiate the inflammatory cascade? nih.gov

Antioxidant Mechanisms: The antioxidant activity of flavonoids can occur through several mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant systems. mdpi.com The latter is often mediated by the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of antioxidant enzymes like heme-oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1). mdpi.com Studies on the related compound medicarpin have shown it can induce NRF2 activity and the expression of its target genes. mdpi.com

Open Questions:

What is the primary antioxidant mechanism of this compound: direct scavenging or NRF2 activation?

If it activates NRF2, does it do so by inhibiting its repressor, KEAP1, or by increasing NRF2 transcription itself? mdpi.com

How does its di-hydroxyl structure, compared to the single hydroxyl of medicarpin, affect its antioxidant potential and mechanism?

Exploration of Novel this compound Derivatives with Enhanced Biological Profiles

The native structure of a natural product is not always optimal for therapeutic use. Medicinal chemistry approaches can be used to synthesize derivatives of this compound to improve properties like potency, selectivity, solubility, or metabolic stability. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govresearchgate.net By systematically modifying the this compound scaffold—for example, by altering the substitution pattern on the aromatic rings or changing the stereochemistry—researchers can determine which parts of the molecule are essential for its biological activity. researchgate.net

Future Research Directions:

Synthesis of a Derivative Library: Create a library of this compound analogs by adding or modifying functional groups (e.g., methoxy (B1213986), halogen, amino groups) at different positions.

Glycosylation: Attaching sugar moieties to the hydroxyl groups could improve water solubility and alter bioavailability. mdpi.com

SAR Studies: Screen the synthesized derivatives for enhanced anti-inflammatory or antioxidant activity to establish clear SARs. nih.gov For example, research on other flavonoids has shown that the position and number of hydroxyl groups are critical for activity. researchgate.net This would guide the rational design of more potent compounds.

Table 2: Potential Strategies for this compound Derivatization

| Modification Strategy | Rationale | Potential Outcome |

| Varying Aromatic Ring Substituents | Modulate electronic properties and binding interactions. | Enhanced target affinity and potency. |

| Modifying the Heterocyclic Rings | Alter the three-dimensional shape and rigidity. | Improved selectivity for specific protein targets. |

| Introducing Glycosidic Linkages | Increase hydrophilicity and potentially alter pharmacokinetics. | Better solubility and modified absorption/distribution. |

| Creating Hybrid Molecules | Combine the pterocarpan scaffold with other pharmacophores. | Novel mechanisms of action or synergistic effects. |

Integration of Multi-Omics and Artificial Intelligence for Comprehensive Pathway and SAR Mapping

Modern biological research is increasingly driven by large-scale data. Integrating multi-omics (genomics, transcriptomics, proteomics, metabolomics) with artificial intelligence (AI) and machine learning (ML) offers a powerful approach to untangle the complexities of this compound. oup.comresearchgate.net

Pathway and Regulatory Network Mapping: By combining transcriptomics (gene expression) and metabolomics (compound profiling) from this compound-producing plants under different conditions, researchers can build co-expression networks. mdpi.comnih.gov These networks can identify which gene expression patterns correlate with the accumulation of this compound, thereby pinpointing candidate biosynthetic genes and transcription factors. mdpi.comnih.govnih.gov Multi-omics pathway analysis tools can help score the activity of specific pathways across different samples, providing a systems-level view. plos.org

AI for SAR and Target Prediction: AI and ML algorithms are transforming drug discovery. acs.orgfnasjournals.com

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from a library of this compound derivatives and their measured biological activities. nih.govresearchgate.net These QSAR models can then predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates and reducing trial-and-error synthesis. nih.gov

Target Prediction: AI tools can analyze the chemical structure of this compound and predict its likely protein targets within the human body, helping to focus experimental validation for its mechanism of action. acs.orgcas.org

Knowledge Integration: The data on natural products is vast and scattered. nih.gov AI, particularly through knowledge graphs, can help integrate and structure this multimodal data (e.g., genomic, chemical, bioactivity data) to uncover novel patterns and hypotheses that are not apparent from isolated studies. nih.gov

The integration of these advanced computational approaches promises to accelerate the pace of discovery, moving from the identification of this compound in plants to a comprehensive understanding of its synthesis, mechanism, and potential for modification. fnasjournals.comcas.org

Q & A

Q. What are the key elements to include in the "Methods" section of a paper on this compound to ensure reproducibility?

- Methodological Answer : Specify equipment models (e.g., Bruker Avance III HD 600 MHz NMR), software versions (e.g., MestReNova v14), and reagent sources (e.g., Sigma-Aldrich, Cat# 12345). For biological assays, detail cell line authentication (STR profiling) and ethics approvals (IACUC protocol numbers) .

Tables

Q. Table 1. Key Spectral Data for this compound Characterization

Q. Table 2. Common Pitfalls in this compound Research and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.